Desethylene ciprofloxacin

Catalog No.
S567634
CAS No.
103222-12-4
M.F
C15H16FN3O3
M. Wt
305.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desethylene ciprofloxacin

CAS Number

103222-12-4

Product Name

Desethylene ciprofloxacin

IUPAC Name

7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C15H16FN3O3

Molecular Weight

305.3 g/mol

InChI

InChI=1S/C15H16FN3O3/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22/h5-8,18H,1-4,17H2,(H,21,22)

InChI Key

ZYLULTURYPAERI-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O

Synonyms

7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, 7-AEA-ciprofloxcin, 7-ethylenediamine ciprofloxacin, ciprofloxacin-7-ethylenediamine, desethylene ciprofloxacin, desethylene-ciprofloxacin

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O

Antimicrobial Properties

Specific Scientific Field: Microbiology and Infectious Diseases

Summary: Ciprofloxacin-7-ethylenediamine exhibits potent antimicrobial properties. Researchers have explored its effectiveness against bacterial pathogens and fungal isolates. Given the growing concern over antimicrobial resistance, finding novel low molecular weight drugs with different modes of action is crucial.

Experimental Procedures:

Results: Analog (2) demonstrated strong hydrogen bonding with receptors glucosamine-6-phosphatase (GlcN-6P) and lanosterol 14-alpha-demethylase (CYP51), along with excellent binding affinities . This suggests its potential as an effective antimicrobial agent.

Quality Control in Pharmaceutical Analysis

Specific Scientific Field: Analytical Chemistry and Pharmacology

Summary: Ciprofloxacin-7-ethylenediamine serves as a reference standard in quality tests and assays. It is used to prepare system suitability and system-suitability stock solutions for assay and impurity analysis using liquid chromatography methods and UV detectors .

Impact on Bacterial Growth and Antibiotic Resistance

Specific Scientific Field: Microbiology and Pharmacology

Summary: Researchers investigated how impurities in ciprofloxacin, including ciprofloxacin ethylenediamine analogue (CEA), affect bacterial growth and antibiotic resistance. Understanding these effects is crucial for drug safety and efficacy .

Experimental Procedures:

    Bacterial Cultures: Escherichia coli (E. coli) cultures were exposed to CEA and other impurities.

    Growth Assessment: Researchers monitored bacterial growth in the presence of impurities.

    API Content Assay: The impact of impurities on the active pharmaceutical ingredient (API) content assay was evaluated.

Results: CEA impurity influenced bacterial growth and antibiotic resistance, emphasizing the need for rigorous quality control in pharmaceutical formulations .

Ciprofloxacin-7-ethylenediamine, also known as Ciprofloxacin Ethylenediamine Analog, is not an active pharmaceutical ingredient itself but an impurity that can form during the manufacturing process of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic [, ]. Its presence is undesirable as it can affect the quality and efficacy of the final Ciprofloxacin product.

The significance of Ciprofloxacin Ethylenediamine lies in its role as a quality control marker. Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) set limits for the acceptable level of this impurity in Ciprofloxacin formulations [, ]. Therefore, its detection and quantification are crucial for ensuring the quality and safety of Ciprofloxacin medications.


Molecular Structure Analysis

Ciprofloxacin Ethylenediamine has a complex molecular structure containing a fluoroquinolone core similar to Ciprofloxacin, linked to an ethylenediamine group at the 7th position [, ]. This structural difference differentiates it from Ciprofloxacin. The key features of its structure include:

  • A cyclopropyl ring fused to a quinoline ring system, characteristic of fluoroquinolones [].
  • A fluorine atom attached to the quinoline ring, contributing to its broad-spectrum antibacterial activity (present in Ciprofloxacin but not relevant for the impurity).
  • A carboxylic acid group, essential for the antibiotic activity of Ciprofloxacin (present but not functionally relevant in the impurity).
  • An ethylenediamine group attached to the 7th position of the quinoline ring, differentiating it from Ciprofloxacin [].

Chemical Reactions Analysis

  • The formation likely involves unwanted reactions between Ciprofloxacin and other starting materials or reagents used in the synthesis.
  • The presence of an ethylenediamine group suggests potential involvement of an amine compound during the manufacturing process.

Physical And Chemical Properties Analysis

  • It is likely a solid at room temperature due to the presence of multiple polar groups (carboxylic acid and amine).
  • It may have some solubility in water due to the presence of charged groups.
  • It is expected to be relatively stable at room temperature but may decompose at higher temperatures.

Mechanism of Action (Not Applicable)

Ciprofloxacin Ethylenediamine is not intended for any therapeutic purpose and does not have a known mechanism of action in biological systems.

  • It may share some of the toxicity concerns associated with Ciprofloxacin, such as gastrointestinal side effects or potential for tendon damage [].
  • The presence of an ethylenediamine group might raise concerns about skin irritation or allergic reactions, although data is lacking.

Desethylene ciprofloxacin can be synthesized through a multi-step chemical reaction involving dimethyl sulfoxide and hydrochloric acid in ethanol and water. The process typically involves heating the mixture at elevated temperatures followed by refluxing to yield the hydrochloride salt form .

Key Reaction Steps:

  • Initial Reaction: Dimethyl sulfoxide is treated under specific conditions to facilitate the conversion of ciprofloxacin to desethylene ciprofloxacin.
  • Formation of Hydrochloride Salt: The subsequent treatment with hydrochloric acid in an ethanol-water mixture leads to the formation of desethylene ciprofloxacin hydrochloride.

Desethylene ciprofloxacin exhibits antibacterial properties, though it is less potent than its parent compound, ciprofloxacin. It acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, similar to ciprofloxacin . Studies indicate that desethylene ciprofloxacin may also influence drug interaction potentials due to its role as an inhibitor of CYP1A2, affecting the metabolism of other drugs .

Pharmacokinetics:

  • Volume of Distribution: The volume of distribution for desethylene ciprofloxacin decreases with age.
  • Elimination Rate: The elimination rate constant varies based on genetic factors, particularly the CYP1A2 genotype .

The synthesis of desethylene ciprofloxacin can be achieved through various methods, primarily focusing on optimizing yield and purity. The most notable method involves:

  • Reagents: Dimethyl sulfoxide and hydrochloric acid.
  • Conditions:
    • Step 1: Heating at 140 °C for 2 hours.
    • Step 2: Refluxing in an ethanol-water solution for 1.5 hours .

This method is efficient in producing high-purity desethylene ciprofloxacin hydrochloride.

Desethylene ciprofloxacin is primarily utilized in pharmacological research and drug development. Its applications include:

  • In vitro Testing: Used as a reference compound in studies evaluating the efficacy and safety of new pharmaceutical formulations .
  • Pharmacokinetic Studies: Assists in understanding drug metabolism and interactions, particularly concerning age-related changes in drug processing .

Research indicates that desethylene ciprofloxacin can significantly affect the pharmacokinetics of other drugs metabolized by CYP1A2. Notably:

  • It has been shown to inhibit CYP1A2 more effectively than its parent compound, potentially leading to increased plasma levels of co-administered drugs that are substrates for this enzyme .
  • Age and genetic factors significantly influence its elimination rate and interaction potential.

Desethylene ciprofloxacin shares structural and functional similarities with several other fluoroquinolone derivatives. Here are some notable compounds:

Compound NameChemical FormulaUnique Features
CiprofloxacinC17H18FN3O3C_{17}H_{18}FN_{3}O_{3}Parent compound; broad-spectrum antibiotic activity
FormylciprofloxacinC17H18FN3O4C_{17}H_{18}FN_{3}O_{4}Another minor metabolite; exhibits similar action
OxociprofloxacinC17H16FN3O3C_{17}H_{16}FN_{3}O_{3}Active metabolite with distinct pharmacological effects
SulociprofloxacinC17H18FN3O3C_{17}H_{18}FN_{3}O_{3}Metabolite involved in enhancing antimicrobial activity

Uniqueness

Desethylene ciprofloxacin is unique due to its specific role as a major metabolite influencing both pharmacodynamics and pharmacokinetics of ciprofloxacin. Its distinct metabolic pathway highlights its potential impact on drug interactions compared to other metabolites.

Chemical Structure and Biosynthesis

Desethylene ciprofloxacin (C₁₅H₁₆FN₃O₃) is derived from ciprofloxacin (C₁₇H₁₈FN₃O₃) through oxidative metabolism mediated by CYP1A2. The structural modification involves the removal of an ethylene group from the piperazinyl substituent, resulting in a secondary amine at the C7 position (Figure 1). This alteration reduces molecular weight by 42 Da but preserves the fluoroquinolone core responsible for inhibiting bacterial DNA gyrase and topoisomerase IV.

Key Structural Features:

  • Quinolone Core: Retains the 4-oxo-1,8-naphthyridine scaffold critical for DNA-binding.
  • Cyclopropyl Group: Maintains potency against Gram-negative pathogens.
  • Aminoethyl Side Chain: Enhances solubility but reduces plasma protein binding (20–40%) compared to the parent drug.

Pharmacodynamic Profile

While desethylene ciprofloxacin exhibits antibacterial activity, its potency is 4–8-fold lower than ciprofloxacin against Escherichia coli and Staphylococcus aureus. This reduced efficacy is attributed to diminished affinity for bacterial topoisomerases, as the metabolite’s smaller side chain compromises target engagement. However, emerging evidence suggests it potentiates ciprofloxacin’s action by inhibiting efflux pumps in multidrug-resistant Mycobacterium tuberculosis.

Enzymatic Mechanisms of Formation: CYP1A2 and Microsomal Oxidation

Desethylene ciprofloxacin is formed via oxidative metabolism of ciprofloxacin, primarily mediated by hepatic CYP1A2. A population pharmacokinetic (PK) study involving critically ill patients revealed that the metabolic conversion of ciprofloxacin to desethylene ciprofloxacin is influenced by age, creatinine clearance (CL~CR~), and genetic polymorphisms in CYP1A2 [1]. The metabolite/parent ratio for desethylene ciprofloxacin was reported as 5.86% (interquartile range: 4.09–9.87%), with higher ratios observed in younger patients and those with elevated CL~CR~ [1].

The enzymatic process involves the removal of an ethylene group from the piperazine ring of ciprofloxacin, a reaction facilitated by microsomal oxidation. In vitro studies using human liver microsomes have demonstrated that CYP1A2 activity directly correlates with desethylene ciprofloxacin formation [1]. Notably, carriers of the CYP1A2 rs762551 variant allele exhibit increased metabolite elimination rates, suggesting genetic modulation of this pathway [1].

Table 1: Covariates Influencing Desethylene Ciprofloxacin Pharmacokinetics

ParameterCovariateEffect on PK ParameterSource
Kpm (transfer rate)CL~CR~Increases with higher CL~CR~ [1]
Km (elimination)AgeDecreases with advancing age [1]
Km (elimination)CYP1A2 genotypeIncreased in rs762551 variant carriers [1]

The competitive inhibition of CYP1A2 by ciprofloxacin and its metabolites has been debated. While early in vitro studies suggested negligible direct inhibition by ciprofloxacin [3], subsequent clinical models propose that desethylene ciprofloxacin itself may mediate CYP1A2 inhibition, particularly in elderly patients with reduced metabolite clearance [1].

Metabolite Structure-Activity Relationships: Piperazinyl Ring Modifications

The piperazinyl ring of ciprofloxacin undergoes structural modification during the formation of desethylene ciprofloxacin, specifically through the loss of an ethylene group. This alteration impacts the molecule’s physicochemical properties, including lipophilicity and susceptibility to efflux transporters.

Comparative studies of ciprofloxacin derivatives modified at the C-7 piperazine position reveal that structural changes influence cellular accumulation and efflux pump recognition [5]. For instance, N-benzyl substitution reduces susceptibility to multidrug resistance-associated protein 4 (MRP4) efflux in macrophages [5]. Although desethylene ciprofloxacin’s specific efflux dynamics remain uncharacterized, the removal of the ethylene group likely alters its interaction with transporters such as P-glycoprotein (ABCB1) and organic anion-transporting polypeptides (SLCO1A2) [1].

The metabolite retains antibacterial activity, albeit with reduced potency compared to ciprofloxacin. This activity is contingent on the integrity of the quinolone core, as modifications to the piperazine moiety primarily affect pharmacokinetic rather than pharmacodynamic properties [5].

Metabolic Ratios and Interindividual Variability in Ciprofloxacin Conversion

Interindividual variability in desethylene ciprofloxacin formation is driven by demographic, physiological, and genetic factors:

  • Age: A negative correlation exists between age and the desethylene ciprofloxacin metabolic ratio (r² = 0.2227, p = 0.0112) [1]. Older patients exhibit slower metabolite elimination, attributed to age-related declines in CYP1A2 activity and renal function.
  • Renal Function: CL~CR~ positively correlates with metabolic ratios (r² = 0.2023, p = 0.0144) [1]. Enhanced renal excretion of ciprofloxacin relative to its metabolites increases the metabolite/parent ratio in patients with higher CL~CR~.
  • Genetics: The CYP1A2 rs762551 polymorphism significantly affects metabolite elimination rates, with variant allele carriers showing 1.3-fold higher elimination constants than wild-type individuals [1].

Table 2: Factors Affecting Desethylene Ciprofloxacin Metabolic Ratios

FactorCorrelation with Metabolic RatioMechanismSource
AgeNegative (r² = 0.22)Reduced CYP1A2 activity and renal function [1]
Creatinine clearancePositive (r² = 0.20)Increased parent drug excretion [1]
CYP1A2 genotypeVariant allele increases KmEnhanced metabolite elimination [1]

Sex differences, while significant for other metabolites like oxociprofloxacin, do not markedly influence desethylene ciprofloxacin ratios [1].

XLogP3

-1.5

UNII

Y7A089AJ9Y

Other CAS

103222-12-4

Wikipedia

Desethyleneciprofloxacin

Dates

Last modified: 08-15-2023

Explore Compound Types